molecular formula C6H12N2O B2636463 N-cyclopropyl-2-(methylamino)acetamide CAS No. 852916-97-3

N-cyclopropyl-2-(methylamino)acetamide

Cat. No.: B2636463
CAS No.: 852916-97-3
M. Wt: 128.175
InChI Key: RTGJBSRHLWCRQV-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-(methylamino)acetamide is an acetamide derivative characterized by a cyclopropyl group attached to the nitrogen atom and a methylamino substituent on the α-carbon of the acetamide backbone. The cyclopropyl moiety confers rigidity and metabolic stability, while the methylamino group may enhance solubility or serve as a reactive site for further derivatization .

Properties

IUPAC Name

N-cyclopropyl-2-(methylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-7-4-6(9)8-5-2-3-5/h5,7H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGJBSRHLWCRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(methylamino)acetamide typically involves the reaction of cyclopropylamine with methylamine and acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process includes rigorous quality control measures to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(methylamino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropyl-2-(methylamino)acetic acid, while reduction could produce N-cyclopropyl-2-(methylamino)ethanol .

Scientific Research Applications

N-cyclopropyl-2-(methylamino)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares N-cyclopropyl-2-(methylamino)acetamide with structurally related compounds in terms of synthesis, substituent effects, and applications.

Key Findings :

  • Heteroaromatic substituents (e.g., furan) generally yield higher efficiencies (70%) compared to simple aryl groups (67%) .
  • Bulky or complex substituents (e.g., purine, spirocyclic systems) require advanced purification techniques (e.g., TLC, column chromatography) .

Physical Properties and Structural Stability

Melting points and crystallinity vary significantly with substituent bulkiness:

Compound Name Melting Point (°C) Structural Features Reference
N-Cyclopropyl-2-(11-oxo-dibenzooxepin-2-yl)acetamide (3u) 161–163 Rigid dibenzooxepin group enhances crystallinity
N-Cyclopropyl-2-(isoquinolin-5-yl)acetamide (6f) 147 Planar isoquinoline system promotes stacking

Key Findings :

  • Bulky aromatic systems (e.g., dibenzooxepin) increase melting points due to enhanced intermolecular interactions .
  • The absence of melting point data for this compound suggests a need for further characterization.
A. Boronic Ester Derivatives (–11, 13)
  • Example: N-Cyclopropyl-2-(4-fluoro-3-dioxaborolan-phenoxy)acetamide
  • Role : Boronic esters enable Suzuki-Miyaura cross-coupling for biaryl synthesis, critical in drug discovery .

Key Findings :

  • The methylamino group in the target compound offers a site for further functionalization (e.g., alkylation, acylation), unlike analogs with non-reactive aryl groups.
  • Boron-containing derivatives highlight versatility in medicinal chemistry .

Biological Activity

N-cyclopropyl-2-(methylamino)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting key findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its cyclopropyl group, which contributes to its unique chemical properties. The molecular formula is C6H12N2OC_6H_{12}N_2O, and it possesses a molecular weight of approximately 128.17 g/mol. The compound's structural features are believed to play a significant role in its interaction with biological targets.

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors in biological systems. The cyclopropyl moiety may enhance the compound's binding affinity, while the methylamino group can participate in hydrogen bonding with target molecules. These interactions can modulate enzyme activity or receptor functions, leading to various physiological effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound against various pathogens:

  • Gram-positive and Gram-negative bacteria : The compound has shown promising activity against both types of bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against different strains, including Bacillus subtilis and Escherichia coli .
  • Fungal Activity : In addition to bacterial activity, this compound has demonstrated antifungal properties against strains such as Candida albicans, with MIC values indicating moderate effectiveness .

Anticancer Properties

Research into the anticancer potential of this compound is ongoing. Preliminary findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies have indicated that derivatives of this compound can lead to significant reductions in tumor growth in vitro and in vivo models .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key insights include:

  • Substituent Effects : Variations in the methylamino group or the cyclopropyl moiety can significantly influence the compound's potency and selectivity towards specific biological targets.
  • Optimization Studies : Research has focused on modifying the structure to enhance efficacy against resistant strains and improve pharmacokinetic properties .

Case Studies

  • Antimicrobial Efficacy Study : A study assessed the antimicrobial efficacy of this compound against a panel of bacterial and fungal pathogens. Results indicated that modifications to the cyclopropyl group led to improved MIC values, particularly against E. coli and C. albicans .
  • Anticancer Activity Assessment : In a preclinical trial, this compound was evaluated for its anticancer effects on human cancer cell lines. The compound demonstrated dose-dependent inhibition of cell growth, suggesting potential as a chemotherapeutic agent .

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